molecular formula C21H17ClN4O3 B2858705 3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-70-3

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2858705
CAS No.: 921580-70-3
M. Wt: 408.84
InChI Key: XDRLONPJFJPQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Biological Activity

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound characterized by a complex bicyclic structure that incorporates both pyrrole and pyrimidine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN4O3, with a molecular weight of 408.8 g/mol. The structure includes a carboxamide group and features significant substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC21H17ClN4O3
Molecular Weight408.8 g/mol
Structural FeaturesBicyclic (pyrrole/pyrimidine)

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Insights : It was observed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Research has also suggested antimicrobial properties:

  • Bacterial Inhibition : The compound showed activity against Gram-positive and Gram-negative bacteria in preliminary studies.
  • Mechanism : The antimicrobial action is hypothesized to stem from interference with bacterial DNA synthesis or protein synthesis.

Case Studies

  • Anticancer Efficacy : A study conducted on lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to control groups.
    Cell LineIC50 (µM)Effect
    A549 (Lung)15Significant reduction
    MCF-7 (Breast)20Moderate reduction
  • Antimicrobial Testing : In a study assessing its antimicrobial effects, the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Properties

IUPAC Name

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-25-12-14(19(27)23-16-10-6-5-9-15(16)22)17-18(25)20(28)26(21(29)24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLONPJFJPQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.